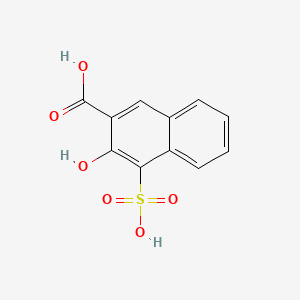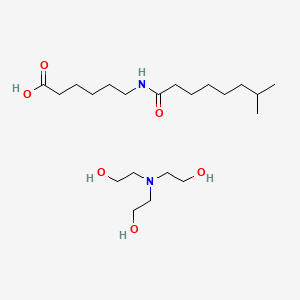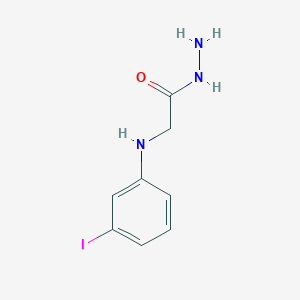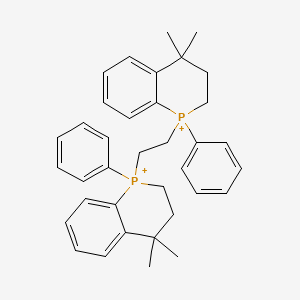
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is a complex organophosphorus compound It features a unique structure with two phosphinoline rings, each substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline typically involves multi-step organic synthesis. The process may start with the preparation of the phosphinoline ring through a cyclization reaction involving a suitable phosphine precursor and an alkene. The phenyl and dimethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying phosphorus-containing biomolecules.
Medicine: In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, due to its unique structural features.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism by which 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline exerts its effects depends on its application. For instance, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic cycles. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound in catalysis.
Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in coordination chemistry.
Uniqueness: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is unique due to its dual phosphinoline rings and specific substitution pattern, which can impart distinct electronic and steric properties compared to other organophosphorus compounds
Properties
CAS No. |
80799-76-4 |
|---|---|
Molecular Formula |
C36H42P2+2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-[2-(4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)ethyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium |
InChI |
InChI=1S/C36H42P2/c1-35(2)23-25-37(29-15-7-5-8-16-29,33-21-13-11-19-31(33)35)27-28-38(30-17-9-6-10-18-30)26-24-36(3,4)32-20-12-14-22-34(32)38/h5-22H,23-28H2,1-4H3/q+2 |
InChI Key |
KLUCKMHWAYOZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC[P+](C2=CC=CC=C21)(CC[P+]3(CCC(C4=CC=CC=C43)(C)C)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




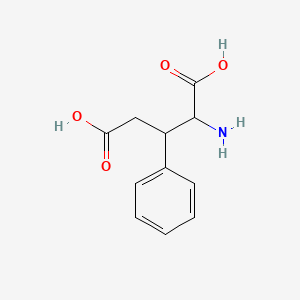
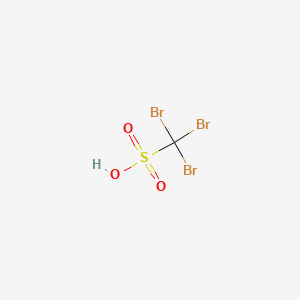
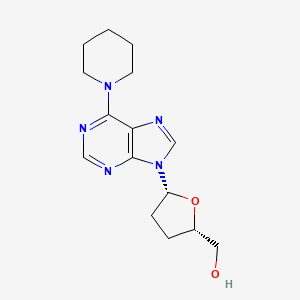

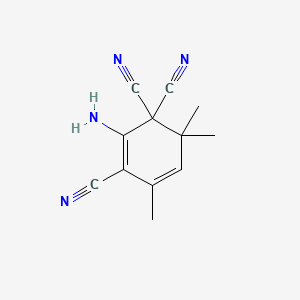
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
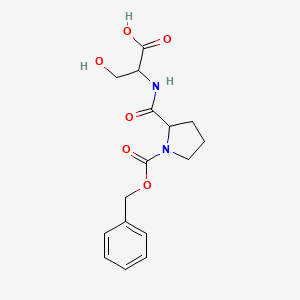
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
